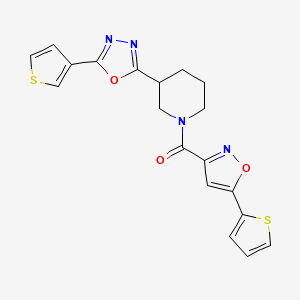

(5-(Thiophen-2-yl)isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

Historical Development of Multi-Heterocyclic Compounds in Medicinal Chemistry

The conceptual foundation for multi-heterocyclic compounds emerged alongside the formalization of scaffold hopping in 1999, which emphasized the replacement of core molecular structures while preserving biological activity. Early successes in this field included modifications of cyclooxygenase-2 (COX-2) inhibitors, such as the transition from DuP 697 to Celecoxib and Rofecoxib, where heterocyclic replacements (e.g., pyrazole to isoxazole) maintained inhibitory potency while altering pharmacokinetic profiles. These innovations demonstrated that minor structural changes—classified as 1° scaffold hops—could yield patentably distinct molecules with retained target engagement.

A pivotal advancement occurred with the recognition that heterocycles like thiophene, isoxazole, and oxadiazole could synergistically enhance drug-like properties. For instance, the introduction of thiophene rings in cannabinoid receptor antagonists improved lipophilicity and blood-brain barrier permeability, as seen in modifications of Rimonabant’s pyrazole core. Similarly, piperidine’s integration into scaffolds provided conformational flexibility, enabling optimal positioning of pharmacophoric groups in protease inhibitors.

Table 1: Milestones in Heterocyclic Hybrid Scaffold Development

The evolution of these strategies underscores a shift toward modular design, where heterocyclic units serve as interchangeable "building blocks" to optimize target affinity and physicochemical properties.

Significance of Thiophene-Isoxazole-Oxadiazole-Piperidine Integration Systems

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exemplifies the strategic fusion of four heterocyclic systems, each contributing distinct advantages:

- Thiophene : The thiophen-2-yl and thiophen-3-yl moieties enhance π-π stacking interactions with aromatic residues in target proteins while modulating solubility through sulfur’s polarizability.

- Isoxazole : The 1,2-oxazole ring provides hydrogen-bond acceptors (N and O) for target engagement and improves metabolic stability compared to more labile heterocycles.

- 1,3,4-Oxadiazole : This nitrogen-oxygen heterocycle acts as a bioisostere for carboxylic acid groups, reducing ionization while maintaining hydrogen-bonding capacity.

- Piperidine : The six-membered amine ring introduces conformational flexibility, enabling the molecule to adopt binding-competent poses in constrained active sites.

Table 2: Physicochemical Contributions of Heterocyclic Components

This integration addresses common challenges in drug design, such as balancing polarity and lipophilicity, while enabling multi-target engagement through spatially distinct pharmacophores.

Bioisosteric Considerations in Heterocyclic Hybrid Design

Bioisosteric replacement governs the structural logic of this compound. The 1,3,4-oxadiazole ring, for instance, substitutes for carboxylate groups in classical protease inhibitors, eliminating ionization-related toxicity while preserving hydrogen-bond donor-acceptor patterns. Similarly, the isoxazole’s nitrogen-oxygen arrangement mirrors the electronic profile of pyridine rings in kinase inhibitors, enabling conserved interactions with ATP-binding pockets.

Notably, the dual thiophene substituents exemplify sulfur bioisosterism. Replacing phenyl rings with thiophenes retains aromatic stacking potential but introduces milder electronegativity, reducing off-target interactions with cytochrome P450 enzymes. This strategy mirrors historical successes in antifungal azole development, where thiophene substitutions lowered hepatotoxicity compared to benzene analogs.

Table 3: Bioisosteric Relationships in the Compound

These substitutions collectively enhance the compound’s drug-likeness, as evidenced by calculated properties like topological polar surface area (TPSA) and LogP, which align with Lipinski’s criteria for oral bioavailability.

Current Academic Literature Landscape

Recent studies highlight three trends relevant to this compound:

- Multi-Component Synthesis : Transition-metal-catalyzed reactions, particularly palladium-mediated cross-couplings, enable efficient assembly of thiophene-isoxazole-oxadiazole systems. For example, Sonogashira couplings have been employed to link isoxazole and oxadiazole units with piperidine spacers.

- Computational Design : Molecular docking studies predict strong binding to kinase and protease targets, with the oxadiazole moiety interacting catalytically with serine residues.

- Antimicrobial Applications : Analogous hybrids demonstrate activity against drug-resistant Staphylococcus aureus, likely through dual inhibition of penicillin-binding proteins and efflux pumps.

Emerging Opportunities :

Properties

IUPAC Name |

[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S2/c24-19(14-9-15(26-22-14)16-4-2-7-28-16)23-6-1-3-12(10-23)17-20-21-18(25-17)13-5-8-27-11-13/h2,4-5,7-9,11-12H,1,3,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRHQHOBKIIQGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)C4=NN=C(O4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a combination of isoxazole and oxadiazole rings, which are known for their diverse biological activities. The presence of thiophene moieties enhances the molecular interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives containing isoxazole and oxadiazole structures exhibit a range of biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazole have demonstrated significant cytotoxicity against HepG2 (liver cancer) and A549 (lung cancer) cell lines with IC50 values of 4.37 µM and 8.03 µM respectively .

- Antimicrobial Properties : The compound's structural components suggest potential antibacterial and antifungal activities. Isoxazole derivatives often exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to the target molecule:

- Antitumor Mechanisms : Research has shown that isoxazole derivatives can inhibit RNA and DNA synthesis in cancer cells without affecting protein synthesis. This selective action is crucial for developing targeted cancer therapies .

- Cytotoxicity Profiles : A study reported that certain oxadiazole derivatives exhibited cytotoxic effects on a variety of human cancer cell lines, including HeLa (cervical), Caco-2 (colon), and others with IC50 values indicating effective concentrations for therapeutic use .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to various biological targets, indicating their potential as inhibitors of key enzymes involved in tumorigenesis .

Comparative Data Table

The following table summarizes the biological activities of various compounds related to the target molecule:

| Compound Structure | Activity Type | Target Cell Line | IC50 Value (µM) |

|---|---|---|---|

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Anticancer | HepG2 | 4.37 |

| 5-(Thiophen-3-yl)-1,3,4-thiadiazole | Anticancer | A549 | 8.03 |

| Isoxazole derivative | Antimicrobial | Various bacterial strains | Varies |

| Oxadiazole derivative | Cytotoxic | HeLa | Varies |

The mechanisms through which these compounds exert their biological effects are multifaceted:

- Enzyme Inhibition : Many derivatives act by inhibiting specific enzymes involved in cell proliferation and survival pathways.

- Interaction with Receptors : Some compounds exhibit agonistic or antagonistic effects on receptors associated with cancer progression.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its anticancer properties . Studies indicate that it can inhibit tumor growth and induce apoptosis in cancer cells. The combination of the thiophene and isoxazole rings enhances its binding affinity to cancer-related molecular targets, which may be crucial for developing effective chemotherapeutic agents .

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of isoxazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target molecule have demonstrated significant activity against human cervical carcinoma and breast carcinoma cell lines, with some derivatives showing IC50 values in the low micromolar range .

Enzyme Modulation

The compound acts as a modulator of specific enzymes involved in metabolic pathways. It has been found to interact with enzymes that play roles in inflammation and cancer progression. This modulation can influence various biochemical pathways relevant to disease mechanisms, making it a candidate for further exploration in therapeutic contexts .

Receptor Interaction

Research indicates that the compound interacts with several cellular receptors, influencing signaling pathways critical for cell proliferation and apoptosis. This receptor interaction is essential for understanding how the compound can be utilized in therapeutic applications, particularly in cancer treatment .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties . Isoxazole derivatives have been evaluated for their antibacterial activity against pathogens such as E. coli and S. aureus. Some studies have reported significant antibacterial activity associated with thiophene-substituted isoxazoles, indicating that modifications to the compound could enhance its efficacy as an antimicrobial agent .

Case Study: Antimicrobial Efficacy

In a study evaluating various isoxazole derivatives, compounds with thiophene substitutions showed promising results against multiple bacterial strains, suggesting that similar modifications to the target compound could yield effective antimicrobial agents .

Synthetic Applications

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves advanced synthetic techniques that can be adapted for producing related compounds with varying biological activities. Techniques such as microwave-assisted synthesis and catalyst-free methods are being explored to optimize yields and reduce production costs .

Summary Table: Key Properties and Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it with structurally analogous molecules (Table 1) and analyze key differences in synthesis, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison of Analogous Heterocyclic Compounds

Physicochemical and Bioactivity Insights

- Lipophilicity : The dual thiophene groups in the target compound likely enhance membrane permeability compared to pyridine-based analogs , though the piperidine spacer may reduce aqueous solubility.

- Electronic Effects : The 1,3,4-oxadiazole’s electron-deficient nature in the target compound could promote π-π stacking with aromatic residues in enzyme active sites, similar to pyridine-oxadiazole hybrids .

- Bioactivity Potential: While the pyrazole-thiophene analog shows cytotoxicity against cancer cells, the target compound’s isoxazole-oxadiazole framework may favor kinase inhibition (e.g., EGFR or VEGFR) due to structural resemblance to known inhibitors.

Q & A

Q. What are the recommended synthetic pathways for constructing the hybrid isoxazole-oxadiazole-piperidine scaffold in this compound?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates. For example:

- Step 1 : Condensation of thiophene derivatives with hydroxylamine to form the isoxazole ring (e.g., using ethanol as a solvent under reflux).

- Step 2 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide intermediates under acidic conditions (e.g., HCl in ethanol) .

- Step 3 : Piperidine functionalization via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation).

Characterization at each stage is critical, employing FTIR to confirm functional groups (e.g., C=O at ~1650 cm⁻¹) and ¹H/¹³C NMR to verify regiochemistry .

Q. How can researchers confirm the structural integrity of the final compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- ¹H NMR : Identify proton environments (e.g., piperidine CH₂ groups at δ 1.5–2.5 ppm, thiophene protons at δ 6.8–7.5 ppm).

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- Elemental Analysis : Validate purity (C, H, N, S within ±0.4% of calculated values).

Discrepancies in spectral data may indicate tautomerism or residual solvents, requiring DEPT-135 NMR or X-ray crystallography for resolution .

Q. What solvent systems and reaction conditions optimize yield for the oxadiazole ring formation?

- Methodological Answer :

- Solvent : Ethanol or methanol is preferred for cyclization due to polarity and boiling point (~78°C for ethanol).

- Catalyst : Concentrated HCl or H₂SO₄ accelerates dehydration during oxadiazole formation.

- Temperature : Reflux conditions (70–80°C) for 6–12 hours typically yield >70% conversion.

Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate products via recrystallization (e.g., using ethanol/water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in tautomeric forms observed during structural analysis?

- Methodological Answer : Thione-thiol tautomerism in oxadiazole derivatives can lead to ambiguous NMR/IR data. To resolve this:

- Variable Temperature (VT) NMR : Perform experiments at 25°C and −40°C to observe dynamic equilibria (e.g., thiol proton exchange at δ 3.5–4.5 ppm).

- X-ray Crystallography : Definitive proof of tautomeric form via bond-length analysis (C=S vs. C-SH).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict stable tautomers and compare with experimental data .

Q. What strategies improve the compound’s stability under physiological conditions for pharmacological studies?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–9) at 37°C. Use HPLC-PDA to monitor decomposition (e.g., oxadiazole ring hydrolysis).

- Lyophilization : Improve shelf-life by freeze-drying with cryoprotectants (e.g., trehalose).

- Prodrug Design : Mask reactive groups (e.g., esterify carboxylic acids) to enhance metabolic stability .

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known oxadiazole-binding pockets (e.g., COX-2, HDACs).

- Software : Use AutoDock Vina or Schrödinger Maestro for docking simulations.

- Validation : Compare binding scores (ΔG) with positive controls (e.g., Celecoxib for COX-2).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å acceptable) .

Q. What experimental designs mitigate synthetic by-products during piperidine functionalization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.